molecular formula C10H9FN2OS B13814696 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B13814696
M. Wt: 224.26 g/mol
InChI Key: ZNQQEPWDYHAWLS-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with 2-fluoroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with essential cellular processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C10H9FN2OS

Molecular Weight

224.26 g/mol

IUPAC Name

2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C10H9FN2OS/c1-6-3-2-4-7-9(6)13-10(15-7)12-8(14)5-11/h2-4H,5H2,1H3,(H,12,13,14)

InChI Key

ZNQQEPWDYHAWLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CF

Origin of Product

United States

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